4-Hydroxy-7-nitrobenzofurazan
Overview
Description
4-Hydroxy-7-nitrobenzofurazan is a chemical compound known for its unique properties and applications in various scientific fields. It is a derivative of benzofurazan, characterized by the presence of a hydroxyl group at the 4-position and a nitro group at the 7-position. This compound exhibits interesting solvatochromic behavior, making it valuable in studies involving solvent interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-nitrobenzofurazan typically involves the nitration of benzofurazan derivatives. One common method includes the nitration of 4-hydroxybenzofurazan using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-7-nitrobenzofurazan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Amino derivatives of benzofurazan.
Substitution: Various substituted benzofurazan derivatives depending on the nucleophile used
Scientific Research Applications
4-Hydroxy-7-nitrobenzofurazan has a wide range of applications in scientific research:
Chemistry: Used as a solvatochromic probe to study solvent interactions and polarity.
Biology: Employed in fluorescence labeling of biomolecules, aiding in the visualization of biological processes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of sensors and analytical methods for detecting various analytes .
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-nitrobenzofurazan involves its interaction with various molecular targets. The compound’s fluorescence properties are exploited in biological systems to label and track biomolecules. It interacts with primary amines, forming highly fluorescent derivatives that can be detected with high sensitivity. This interaction is crucial for its applications in bioimaging and analytical chemistry .
Comparison with Similar Compounds
- 4-Methoxy-7-nitrobenzofurazan
- 4-Propylamino-7-nitrobenzofurazan
- 4-Diethylamine-7-nitrobenzofurazan
Comparison: 4-Hydroxy-7-nitrobenzofurazan is unique due to its hydroxyl group, which imparts distinct solvatochromic properties compared to its methoxy, propylamino, and diethylamine counterparts. These differences make it particularly useful in studies involving hydrogen bonding and solvent interactions .
Properties
IUPAC Name |
7-nitro-2,1,3-benzoxadiazol-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O4/c10-4-2-1-3(9(11)12)5-6(4)8-13-7-5/h1-2,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNINKSJGOWWCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445663 | |
Record name | 4-hydroxy-7-nitrobenzofurazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22250-54-0 | |
Record name | 4-hydroxy-7-nitrobenzofurazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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